N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide
Overview
Description
N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique chemical structure that includes an amine group and a phenoxy moiety, which are critical for its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 312.4 g/mol
- Purity : Typically around 95%
The presence of the tert-pentyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions and pharmacokinetics. The structural characteristics allow for various interactions with biological targets, including receptor binding and modulation of signaling pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ether linkage provides structural stability. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications, particularly as a ligand for human β3-adrenergic receptors .
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit promising antitumor activity. For instance, derivatives featuring similar amine and phenoxy groups have been evaluated against various human tumor cell lines. In studies conducted by the National Cancer Institute, several compounds demonstrated significant cytotoxic effects against cancer cells, suggesting that modifications in the structure can enhance their efficacy .
Neuroprotective Effects
The compound has also shown potential neuroprotective properties. Studies suggest that it may modulate cellular signaling pathways involved in neuroprotection, which could be beneficial in treating neurodegenerative diseases. The ability to influence these pathways highlights its versatility as a therapeutic agent.
β3-Adrenergic Receptor Agonism
This compound has been investigated for its action as a β3-adrenergic receptor agonist. This receptor is implicated in metabolic regulation and obesity treatment. Stimulation of β3-adrenergic receptors has been associated with increased lipolysis and thermogenesis in adipose tissue, making this compound a candidate for anti-obesity therapies .
Research Findings and Case Studies
Properties
IUPAC Name |
N-(4-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-19(2,3)14-5-11-17(12-6-14)23-13-18(22)21-16-9-7-15(20)8-10-16/h5-12H,4,13,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJIEIWHQGCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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